Ethyl 5-chloro-2-methoxypyridine-4-carboxylate: A Technical Guide to Physicochemical Profiling and Strategic Derivatization
Ethyl 5-chloro-2-methoxypyridine-4-carboxylate: A Technical Guide to Physicochemical Profiling and Strategic Derivatization
Executive Summary
In modern drug discovery, functionalized pyridine scaffolds are critical building blocks for designing targeted therapeutics. Ethyl 5-chloro-2-methoxypyridine-4-carboxylate (CAS: 1214345-87-5) offers a highly versatile, orthogonally reactive core. As a Senior Application Scientist, I have structured this technical guide to move beyond basic structural data, providing researchers with field-proven, self-validating methodologies for exploiting this molecule's three distinct reactivity sites: the C5-chloride for cross-coupling, the C4-ester for saponification and amidation, and the C2-methoxy group for hydrogen-bond acceptor modulation.
Physicochemical & Structural Profiling
Understanding the baseline physicochemical properties of a building block is essential for predicting its behavior in biphasic reaction mixtures and its eventual impact on a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
The data below summarizes the core metrics of Ethyl 5-chloro-2-methoxypyridine-4-carboxylate, sourced from authoritative chemical databases[1][2].
Table 1: Quantitative Physicochemical Properties
| Property | Value | Structural Significance |
| IUPAC Name | ethyl 5-chloro-2-methoxypyridine-4-carboxylate | Standardized nomenclature for regulatory filing. |
| CAS Number | 1214345-87-5 | Unique identifier for procurement and inventory. |
| Molecular Formula | C9H10ClNO3 | Defines stoichiometric calculations. |
| Molecular Weight | 215.63 g/mol | Low MW allows for downstream elaboration without exceeding Lipinski's Rule of 5. |
| SMILES | CCOC(=O)c1cc(OC)ncc1Cl | Useful for in silico docking and cheminformatics. |
| XLogP3 | 2.1 | Indicates moderate lipophilicity; ideal for membrane permeability. |
| Topological Polar Surface Area (TPSA) | 48.4 Ų | Well within the < 140 Ų threshold required for oral bioavailability. |
Structural Significance & Orthogonal Reactivity
The true value of this scaffold lies in its orthogonal reactivity. The molecule is designed so that specific functional groups can be modified without cross-reacting with others.
Fig 1. Orthogonal reactivity sites of Ethyl 5-chloro-2-methoxypyridine-4-carboxylate.
C5-Position: Palladium-Catalyzed Cross-Coupling
The C5-chloride acts as an electrophilic handle for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-couplings. Historically, pyridine chlorides undergo oxidative addition by palladium much slower than their bromide or iodide counterparts. However, the use of sterically hindered, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos) or specialized pre-catalysts lowers the activation energy barrier, enabling efficient C(sp2)-C(sp2) bond formation[3][4].
C4-Position: Saponification and Amidation
The ethyl ester at the C4 position is a masked carboxylic acid. To elaborate this vector (e.g., to form an amide linkage with a target-specific pharmacophore), the ester must first be hydrolyzed. using Lithium Hydroxide (LiOH) is the industry standard[5]. LiOH is preferred over NaOH or KOH because the lithium cation provides mild Lewis acid coordination, which accelerates the nucleophilic attack of the hydroxide ion while preventing the unwanted cleavage of the C2-methoxy ether[6].
Fig 2. Base-promoted saponification mechanism and workup rationale.
Experimental Protocols: Self-Validating Workflows
To ensure high reproducibility, the following protocols are designed as self-validating systems . They incorporate mechanistic causality and in-process controls (IPCs) so the researcher can verify success at each critical juncture.
Protocol A: C5 Suzuki-Miyaura Cross-Coupling
Objective: Form a C-C bond at the C5 position using an aryl boronic acid. Causality Rationale: A biphasic solvent system (1,4-Dioxane/H2O) is utilized. Dioxane solubilizes the organic substrate and the palladium catalyst, while water dissolves the inorganic base (K2CO3), which is essential for the transmetalation step of the catalytic cycle[4].
Step-by-Step Methodology:
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Preparation: In a Schlenk flask, combine Ethyl 5-chloro-2-methoxypyridine-4-carboxylate (1.0 eq), the desired aryl boronic acid (1.2 eq), and K2CO3 (2.5 eq).
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Solvent Addition: Add a 4:1 mixture of 1,4-Dioxane and H2O (0.2 M relative to the substrate).
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Degassing (Critical Step): Sparge the mixture with Argon for 15 minutes. Causality: Oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) state, killing the catalytic cycle.
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Catalyst Addition: Add Pd2(dba)3 (2 mol%) and XPhos (4 mol%). Seal the flask and heat to 90 °C for 4-6 hours.
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Self-Validation (IPC): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.
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Validation Metric: The complete disappearance of the m/z 216 [M+H]+ peak and the appearance of the product mass confirms successful oxidative addition and transmetalation. If the starting material persists, catalyst deactivation has occurred; spike with an additional 1 mol% Pd2(dba)3.
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Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na2SO4, filter, and concentrate in vacuo. Purify via flash chromatography.
Protocol B: C4 Ester Hydrolysis (Saponification)
Objective: Convert the C4 ethyl ester to a free carboxylic acid for subsequent amidation. Causality Rationale: The reaction relies on [7]. The irreversible deprotonation of the newly formed carboxylic acid by the basic medium drives the equilibrium entirely to the right, ensuring 100% conversion[5].
Step-by-Step Methodology:
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Solvation: Dissolve Ethyl 5-chloro-2-methoxypyridine-4-carboxylate (1.0 eq) in a 3:1:1 mixture of THF, Methanol, and H2O (0.3 M). Causality: THF and Methanol ensure the lipophilic ester remains in solution, while water acts as the delivery vehicle for the hydroxide nucleophile.
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Reagent Addition: Add Lithium Hydroxide monohydrate (LiOH·H2O, 2.0 eq) in one portion. Stir at room temperature for 2 hours.
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Self-Validation (IPC): Perform Thin-Layer Chromatography (TLC) using a 7:3 Hexanes/EtOAc eluent.
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Validation Metric: The high-Rf ester spot will disappear, and a new spot will remain firmly at the baseline (the highly polar lithium carboxylate salt). This visual cue confirms complete hydrolysis.
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Acidic Workup (Critical Step): Concentrate the mixture in vacuo to remove THF and Methanol. Dilute the remaining aqueous layer with additional water and cool to 0 °C. Slowly add 1M HCl dropwise until the pH reaches ~3.
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Causality: At pH 3, the carboxylate salt is protonated to the free carboxylic acid. Because the free acid is uncharged and lipophilic, it will crash out of the aqueous solution as a white precipitate.
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Isolation: Filter the precipitate via vacuum filtration, wash with cold water, and dry under high vacuum to afford the pure 5-chloro-2-methoxyisonicotinic acid.
References
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PubChem. "Ethyl 5-chloro-2-methoxyisonicotinate | C9H10ClNO3 | CID 46311309." National Center for Biotechnology Information. URL:[Link]
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MolPort. "Ethyl 5-chloro-2-methoxypyridine-4-carboxylate." MolPort Chemical Database. URL:[Link]
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Master Organic Chemistry. "Basic Hydrolysis of Esters – Saponification." URL:[Link]
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Chemistry LibreTexts. "21.6: Chemistry of Esters." URL:[Link]
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ACS Green Chemistry Institute. "Bases - Reagent Guides." ACS GCIPR. URL:[Link]
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Blakemore, D. C., et al. "Suzuki–Miyaura Coupling." Synthetic Methods in Drug Discovery: Volume 1, Royal Society of Chemistry, 2016, pp. 1-69. URL:[Link]
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Billingsley, K. L., & Buchwald, S. L. "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles." Angewandte Chemie International Edition, 2008. URL:[Link]
Sources
- 1. Ethyl 5-chloro-2-methoxyisonicotinate | C9H10ClNO3 | CID 46311309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ethyl 5-chloro-2-methoxypyridine-4-carboxylate | 1214345-87-5 | Buy Now [molport.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Bases - Wordpress [reagents.acsgcipr.org]
- 7. chem.libretexts.org [chem.libretexts.org]
